molecular formula C13H18N2O4 B8238072 4-(3-Methoxy-4-nitro-phenoxy)-1-methyl-piperidine CAS No. 761440-68-0

4-(3-Methoxy-4-nitro-phenoxy)-1-methyl-piperidine

Cat. No.: B8238072
CAS No.: 761440-68-0
M. Wt: 266.29 g/mol
InChI Key: PXBHUMZNOGYDAD-UHFFFAOYSA-N
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Description

4-(3-Methoxy-4-nitro-phenoxy)-1-methyl-piperidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a methoxy-nitro-phenoxy group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-4-nitro-phenoxy)-1-methyl-piperidine typically involves the reaction of 3-methoxy-4-nitrophenol with 1-methylpiperidine under specific conditions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-4-nitro-phenoxy)-1-methyl-piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The methoxy group can be demethylated to form a hydroxyl group.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are typically employed.

Major Products Formed

    Oxidation: Formation of 4-(3-Amino-4-nitro-phenoxy)-1-methyl-piperidine.

    Reduction: Formation of 4-(3-Hydroxy-4-nitro-phenoxy)-1-methyl-piperidine.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxy-4-nitro-phenoxy)-1-methyl-piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-4-nitro-phenoxy)-1-methyl-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group may play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxy-4-nitro-phenoxy)-piperidine: Lacks the methyl group on the piperidine ring.

    4-(3-Methoxy-4-nitro-phenoxy)-1-ethyl-piperidine: Contains an ethyl group instead of a methyl group on the piperidine ring.

    4-(3-Methoxy-4-nitro-phenoxy)-1-phenyl-piperidine: Features a phenyl group on the piperidine ring.

Uniqueness

4-(3-Methoxy-4-nitro-phenoxy)-1-methyl-piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and nitro groups on the phenoxy ring, combined with the methyl group on the piperidine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(3-methoxy-4-nitrophenoxy)-1-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-14-7-5-10(6-8-14)19-11-3-4-12(15(16)17)13(9-11)18-2/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBHUMZNOGYDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC(=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725835
Record name 4-(3-Methoxy-4-nitrophenoxy)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761440-68-0
Record name 4-(3-Methoxy-4-nitrophenoxy)-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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